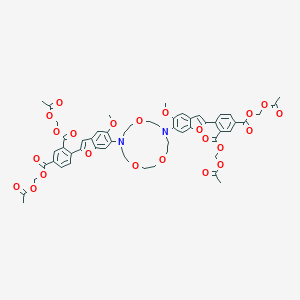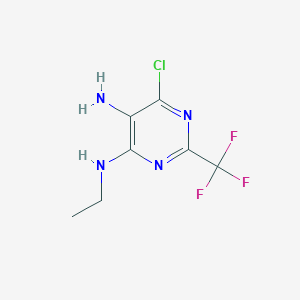
4-Chloro-8-(trifluorométhyl)quinoléine
Vue d'ensemble
Description
4-Chloro-8-(trifluoromethyl)quinoline (4-Cl-8-TFMQ) is an organic compound that is used in a variety of scientific applications, such as synthetic chemistry, drug discovery, and analytical chemistry. It is a colorless solid with a melting point of 97 °C. 4-Cl-8-TFMQ is a member of the quinoline family, which is a diverse group of compounds with a wide range of potential applications.
Applications De Recherche Scientifique
Inhibition de la corrosion
La 4-Chloro-8-(trifluorométhyl)quinoléine (CTQ) s'est avérée être un bon inhibiteur de corrosion pour l'acier doux dans un milieu d'acide chlorhydrique 1 M . Le CTQ adsorbé sur la surface métallique obéit à l'isotherme d'adsorption de Langmuir . La relation entre la température et le taux de corrosion a été expliquée par les paramètres d'activation .
Synthèse organique
Le CTQ est une matière première importante utilisée en synthèse organique . Il peut être utilisé pour synthétiser une variété de composés organiques, qui peuvent être utilisés dans divers domaines de la chimie.
Produits pharmaceutiques
Le CTQ est utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques . Il peut être utilisé pour produire des médicaments aux propriétés spécifiques, contribuant au développement de nouveaux médicaments.
Produits agrochimiques
Dans le domaine des produits agrochimiques, le CTQ est utilisé comme précurseur ou intermédiaire dans la synthèse de pesticides, d'herbicides et d'autres produits agrochimiques . Ces produits chimiques aident à contrôler les ravageurs et les maladies des cultures, augmentant ainsi la productivité agricole.
Matières colorantes
Le CTQ est également utilisé dans la production de matières colorantes . Ces colorants peuvent être utilisés dans diverses industries telles que les textiles, le papier et le cuir.
Études électrochimiques
Le CTQ a été utilisé dans des études électrochimiques, en particulier dans l'investigation du comportement de corrosion de l'acier doux . Ces études aident à comprendre les propriétés électrochimiques du CTQ et son interaction avec les surfaces métalliques.
Safety and Hazards
This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and working in a well-ventilated area is recommended .
Mécanisme D'action
Target of Action
The primary target of 4-Chloro-8-(trifluoromethyl)quinoline (CTQ) is mild steel . It acts as a corrosion inhibitor for mild steel in acidic medium .
Mode of Action
CTQ interacts with the surface of mild steel, forming a protective film that shields the metal from the acid solutions . This adsorption of CTQ on the metal surface obeys the Langmuir adsorption isotherm . The rate of adsorption is usually rapid, which helps in preventing corrosion .
Biochemical Pathways
It’s known that the efficiency of an inhibitor like ctq can be influenced by various physicochemical properties of the molecule such as functional groups, steric factor, molecular size, molecular weight, molecular structure, aromaticity, electron density at the donor atoms, p-orbital character of donating electrons and electronic structure of the molecule .
Pharmacokinetics
It’s known that ctq has low solubility in water , which could impact its bioavailability.
Result of Action
The primary result of CTQ’s action is the prevention of corrosion in mild steel when exposed to acidic conditions . By forming a protective film on the metal surface, CTQ helps to extend the service life of mild steel, reducing the economic burden for industries .
Action Environment
The action of CTQ as a corrosion inhibitor is influenced by environmental factors such as temperature and the presence of moisture . For instance, the relationship between temperature and corrosion rate was explained by activation parameters . Moreover, CTQ should be protected from moisture to maintain its efficacy .
Propriétés
IUPAC Name |
4-chloro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINGICLAECZKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178467 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23779-97-7 | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-8-(trifluoromethyl)quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.695 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP9B5YHT9M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Chloro-8-(trifluoromethyl)quinoline?
A1: 4-Chloro-8-(trifluoromethyl)quinoline (C10H5ClF3N) is an organic compound. [, ] The crystal structure reveals two almost identical molecules within the asymmetric unit. [, ] While specific spectroscopic data is not provided in the abstracts, typical characterization would involve techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) Spectroscopy.
Q2: How does 4-Chloro-8-(trifluoromethyl)quinoline pack within its crystal structure?
A2: The crystal packing of 4-Chloro-8-(trifluoromethyl)quinoline is primarily driven by two intermolecular interactions. [, ] Weak hydrogen bonds form between the hydrogen atom of a C-H group and the nitrogen atom (C—H⋯N). [, ] Additionally, π–π stacking interactions occur between the aromatic rings of neighboring molecules. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

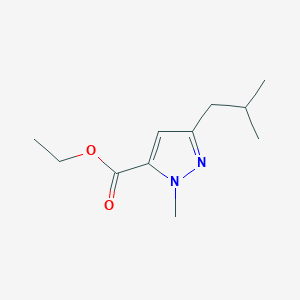
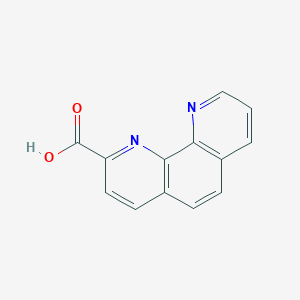

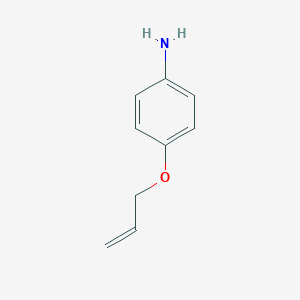

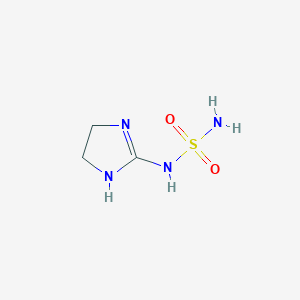
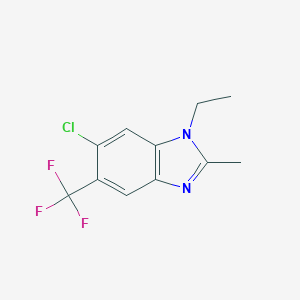
![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)


![ethyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B154806.png)
